

Physical and chemical properties of menthyl isovalerate

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An In-depth Technical Guide to Menthyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl isovalerate, also known as validolum, is the menthyl ester of isovaleric acid.[1][2] It presents as a transparent, colorless, oily liquid with a characteristic menthol aroma.[1][2][3] This compound is extensively utilized as a flavoring and fragrance agent in food and cosmetic industries.[1] Furthermore, it possesses notable biological activities, particularly anxiolytic effects, and is a component in medications used for anxiety relief in several countries.[1][2][4] This guide provides a comprehensive overview of the physical and chemical properties of menthyl isovalerate, detailed experimental protocols for its synthesis and analysis, and insights into its chemical reactivity and biological significance.

Chemical Identity

Menthyl isovalerate is an organic compound classified as a menthane monoterpenoid and a fatty acid ester.[5]



Identifier	Value	
IUPAC Name	[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate[2][6]	
Synonyms	Validolum, Valofin, Validol, Menthoval, 3-p-menthyl isovalerate[1][2]	
CAS Number	16409-46-4[1][7]	
Molecular Formula	C15H28O2[1][6][8]	
Molecular Weight	240.38 g/mol [1][6][8]	
InChI Key	VYQSSWZYPCCBRN-HZSPNIEDSA-N[2]	
Canonical SMILES	C[C@@H]1CCINVALID-LINK OC(=0)CC(C)C">C@HC(C)C[2][6]	

Physical and Chemical Properties

The physical and chemical properties of **menthyl isovalerate** are summarized below.

Physical Properties

Property	Value	Source(s)
Appearance	Transparent, colorless, oily liquid with a menthol/fruity/woody odor.	[1][2][9]
Boiling Point	260-262 °C at 750-1000 hPa	[6][7][9][10][11]
Melting Point	1.3°C (estimate)	[11]
Density	0.909 g/cm³ at 25 °C	[7][9]
Refractive Index	1.445-1.450 (at 20°C)	[1][6]
Flash Point	110-113 °C	[1][7][12]
Optical Activity	[α]20/D −64° (neat) for L- Menthyl Isovalerate	[9]



Solubility

Solvent	Solubility	Source(s)
Water	Practically insoluble (0.3057 mg/L at 25 °C est.)	[1][2][6][12]
Ethanol	Slightly soluble; 1 mL in 10 mL of 80% ethanol	[1][6]
DMSO	200 mg/mL (832.02 mM)	[8]

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

The spatial structure of L-menthyl isovalerate has been confirmed using 1H and 13C NMR techniques.[1] While specific spectral data is not readily available, the expected resonances would correspond to the menthyl and isovalerate moieties. Key signals in the 1H NMR spectrum would include characteristic peaks for the isopropyl groups, the cyclohexane ring protons, and the methylene and methine protons of the isovalerate group. The 13C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the cyclohexane ring, and the carbons of the isovalerate chain.

Infrared (IR) Spectroscopy

An IR spectrum of **menthyl isovalerate** would exhibit characteristic absorption bands for its functional groups. The most prominent peak would be a strong C=O stretch from the ester group, typically appearing around 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ region. The spectrum would also feature C-H stretching peaks just below 3000 cm⁻¹ corresponding to the sp³ hybridized carbons of the alkyl groups.

Experimental Protocols Synthesis of L-Menthyl Isovalerate

Several methods exist for the synthesis of **menthyl isovalerate**, primarily through the esterification of menthol with isovaleric acid.

Foundational & Exploratory





This traditional industrial method involves the direct esterification of L-menthol with isovaleric acid.[1]

- Reactants: L-menthol, isovaleric acid, and an acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid).[1][13][14]
- Molar Ratio: A typical molar ratio of L-menthol to isovaleric acid to p-toluenesulfonic acid is 1:1.08-1.1:0.015-0.03.[14]
- Procedure:
 - Combine L-menthol, isovaleric acid, and the acid catalyst in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.
 - Heat the mixture to 100-125°C.[1][14]
 - Allow the reaction to proceed for up to 48 hours, continuously removing the water formed during the reaction as an azeotrope.[1][14]
 - After the reaction is complete, cool the mixture to room temperature.
 - Wash the mixture with an aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted isovaleric acid, followed by washes with water.[2]
 - Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
 - Purify the resulting crude ester by distillation.
- Yield: This method typically results in moderate yields of approximately 75%.[1]

This modern approach significantly reduces reaction time and improves yield.[1][15]

- Reactants: L-menthol, isovaleric acid, and p-toluenesulfonic acid (TsOH) as the catalyst.[15]
- Molar Ratio: L-menthol:isovaleric acid:TsOH of 1:1.2:8.51×10⁻⁵.[15]
- Procedure:

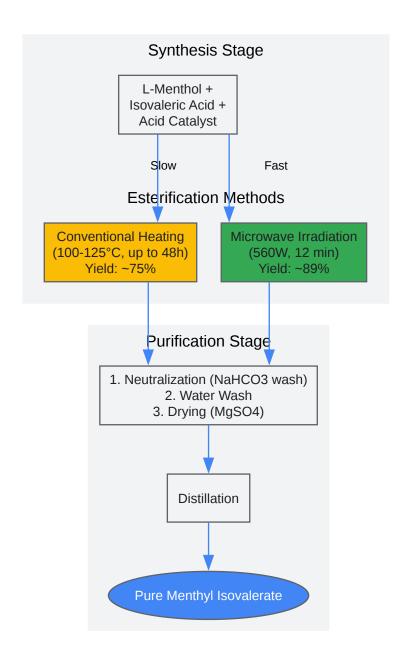






- o Combine the reactants in a microwave-safe reaction vessel.
- Irradiate the mixture in a microwave reactor at a power of 560 W.[15]
- Maintain the irradiation for 12 minutes.[15]
- After irradiation, cool the reaction mixture.
- Follow the same workup and purification procedure as described in the conventional method (steps 5-7).
- Yield: This optimized microwave protocol can achieve yields of up to 89%.[15]





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Caption: Comparative workflow of **menthyl isovalerate** synthesis methods.

Protocol for Analysis of Enantiomeric Purity

Assessing the enantiomeric purity is crucial for pharmaceutical applications.[1] Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

• Instrumentation: HPLC system with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).



Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio
must be optimized to achieve baseline separation of the enantiomers. A typical starting point
is 98:2 (hexane:isopropanol).

Procedure:

- Prepare a standard solution of the menthyl isovalerate sample in the mobile phase at a concentration of approximately 1 mg/mL.
- Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25 °C).
- Set the UV detector to an appropriate wavelength (e.g., 210 nm), where the ester shows absorbance.
- Inject a small volume (e.g., 10 μL) of the sample solution onto the column.
- Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.
- Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two
 enantiomers using the formula: % ee = [|Area₁ Area₂| / (Area₁ + Area₂)] * 100.

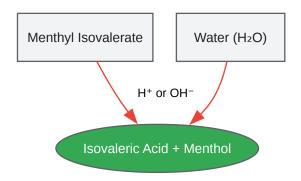
Chemical Reactivity Hydrolysis

As an ester, **menthyl isovalerate** is susceptible to hydrolysis, yielding menthol and isovaleric acid.[1] This reaction can be catalyzed by either acids or bases.[1]

- Reactants: Menthyl isovalerate, a strong base (e.g., sodium hydroxide), and a solvent (e.g., aqueous ethanol).
- Procedure:
 - Dissolve **menthyl isovalerate** in a mixture of ethanol and water in a round-bottom flask.
 - Add an excess of sodium hydroxide.
 - Heat the mixture under reflux for 1-2 hours to ensure complete hydrolysis.



- After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the isovalerate salt, forming isovaleric acid.
- The products, menthol and isovaleric acid, can then be separated by extraction.



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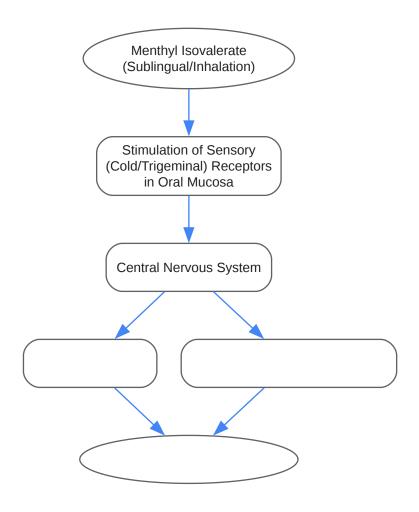
Caption: Acid or base-catalyzed hydrolysis of **menthyl isovalerate**.

Pharmacological and Biological Activity

Menthyl isovalerate is recognized for its anxiolytic (anxiety-reducing) properties.[1] It is the primary active component of Validol, a medication used to relieve symptoms of mild neurosis and functional cardialgia (nerve-related chest discomfort).[2][4]

The mechanism of action is believed to be reflexogenic.[4] Upon sublingual administration, it stimulates sensory (cold) nerve endings in the oral mucosa.[4] This stimulation is thought to trigger a cascade of events, including the modulation of GABAergic activity in the central nervous system and the release of endogenous peptides like endorphins, which contribute to a calming effect and vasodilation.[1][3] Inhalation of the vapor may also activate trigeminal nerve pathways that influence mood-regulating regions of the brain.[1]





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Caption: Proposed signaling pathway for the anxiolytic effect of **menthyl isovalerate**.

Safety and Handling

Menthyl isovalerate is considered to have low toxicity at typical usage levels.[1] However, it is classified as a substance that causes skin irritation and serious eye irritation, and may cause respiratory irritation.[7]

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with sideshields, and appropriate lab clothing.[7][16]
- Handling: Use in a well-ventilated area.[7] Avoid breathing mist, gas, or vapors.[16] Keep away from heat, sparks, and open flames.[17][18]
- First Aid:



- Eye Contact: Immediately rinse with plenty of water for at least 10-15 minutes, holding eyelids apart.[7][17]
- Skin Contact: Take off contaminated clothing and wash the skin with soap and plenty of water.[17]
- Ingestion: Rinse mouth with water and do NOT induce vomiting. Seek medical attention.[7]
- Storage: Store in a well-ventilated place with the container tightly closed.[7] Keep in a cool, dry place away from incompatible materials.[17]

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